molecular formula C12H9NOS B14117883 2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole

2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole

Cat. No.: B14117883
M. Wt: 215.27 g/mol
InChI Key: MBHVPRPZWLVKQO-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a methyl group at the 2-position and a thiophene ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a thiophene derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The cyclization process forms the benzoxazole ring, and the methyl group is introduced through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the compound .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, such as in the design of new materials with tailored properties and in the development of novel therapeutic agents .

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

2-methyl-5-thiophen-3-yl-1,3-benzoxazole

InChI

InChI=1S/C12H9NOS/c1-8-13-11-6-9(2-3-12(11)14-8)10-4-5-15-7-10/h2-7H,1H3

InChI Key

MBHVPRPZWLVKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C3=CSC=C3

Origin of Product

United States

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